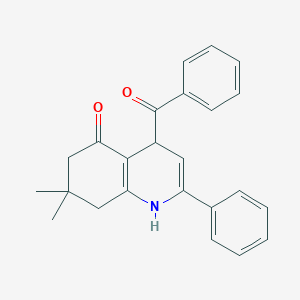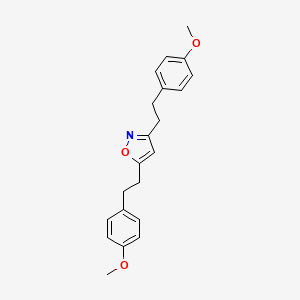
3,5-Bis(4-methoxyphenethyl)isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis(4-methoxyphenethyl)isoxazole is a chemical compound belonging to the isoxazole class, characterized by its two methoxyphenethyl groups attached to the isoxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(4-methoxyphenethyl)isoxazole typically involves the reaction of 4-methoxyphenylacetic acid with isoxazole derivatives under specific conditions. One common method is the condensation reaction, where the carboxylic acid group of 4-methoxyphenylacetic acid reacts with the isoxazole ring in the presence of a dehydrating agent such as thionyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Advanced techniques like microwave-assisted synthesis can also be employed to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Bis(4-methoxyphenethyl)isoxazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically yield alcohols or amines.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its biological activity, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, such as cancer and inflammatory disorders.
Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
3,5-Bis(4-methoxyphenethyl)isoxazole is similar to other isoxazole derivatives, such as 3,5-bis(4-methoxyphenyl)isoxazole and 3,5-bis(4-hydroxyphenethyl)isoxazole. its unique structural features, such as the presence of methoxy groups, contribute to its distinct chemical and biological properties. These differences can influence its reactivity, stability, and biological activity.
Vergleich Mit ähnlichen Verbindungen
3,5-Bis(4-methoxyphenyl)isoxazole
3,5-Bis(4-hydroxyphenethyl)isoxazole
3,5-Bis(4-methoxyphenyl)pyrazole
3,5-Bis(4-methoxyphenyl)thiazole
Eigenschaften
CAS-Nummer |
88537-37-5 |
|---|---|
Molekularformel |
C21H23NO3 |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
3,5-bis[2-(4-methoxyphenyl)ethyl]-1,2-oxazole |
InChI |
InChI=1S/C21H23NO3/c1-23-19-10-4-16(5-11-19)3-9-18-15-21(25-22-18)14-8-17-6-12-20(24-2)13-7-17/h4-7,10-13,15H,3,8-9,14H2,1-2H3 |
InChI-Schlüssel |
HLTWJWKNEMNGHF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CCC2=CC(=NO2)CCC3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Quinolinamine, N-[(4-bromophenyl)methylene]-](/img/structure/B15211361.png)
![Azepan-1-yl(3-(6-fluoroimidazo[1,2-a]pyridin-3-yl)benzo[d]isoxazol-6-yl)methanone](/img/structure/B15211369.png)
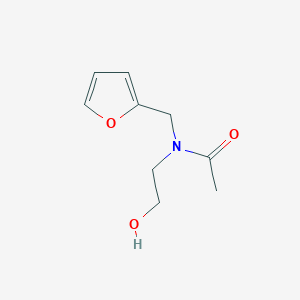
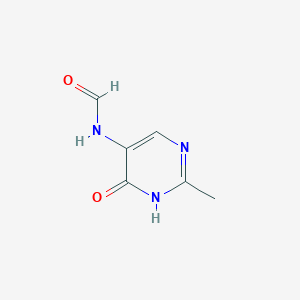
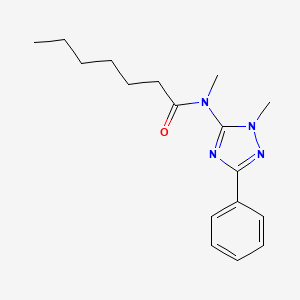
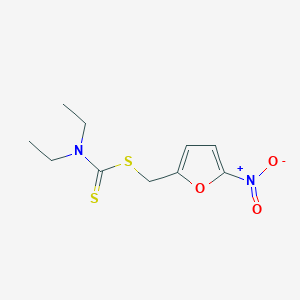

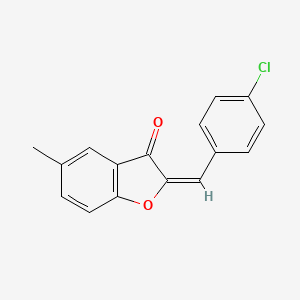
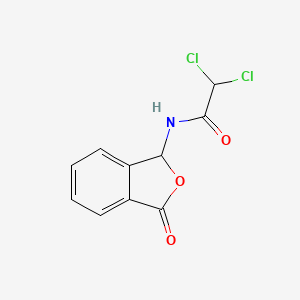
![2-(Methyl{2-[(7H-purin-6-yl)amino]ethyl}amino)ethan-1-ol](/img/structure/B15211432.png)
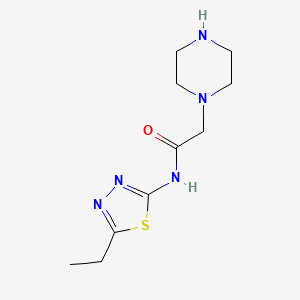
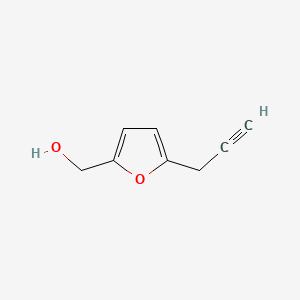
![1,5,6-Trimethyl-1h-imidazo[4,5-b]pyrazine](/img/structure/B15211465.png)
